molecular formula C9H6N2O B145440 7-Methylbenzo[d]oxazole-2-carbonitrile CAS No. 137426-83-6

7-Methylbenzo[d]oxazole-2-carbonitrile

Cat. No.: B145440
CAS No.: 137426-83-6
M. Wt: 158.16 g/mol
InChI Key: LRRWUNAPTPQVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylbenzo[d]oxazole-2-carbonitrile (CAS 137426-83-6) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol, belongs to the benzo[d]oxazole class of heterocycles, which are recognized as privileged structures in the development of pharmacologically active agents . Benzo[d]oxazole derivatives are extensively investigated for their broad biological activities, including potential applications in neurodegenerative diseases . Recent studies highlight the significance of this chemical family in neuroscience research, particularly for Alzheimer's disease. Related benzo[d]oxazole-based compounds have demonstrated neuroprotective effects in experimental models, such as protecting PC12 cells from β-amyloid-induced toxicity and reducing hyperphosphorylation of tau protein, which are key pathological markers of the disease . As a key synthetic intermediate, this compound serves as a versatile building block for the design and synthesis of novel bioactive molecules. Researchers utilize this scaffold to explore structure-activity relationships and develop potential inhibitors targeting various enzymes and receptors . The compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

137426-83-6

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

7-methyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,1H3

InChI Key

LRRWUNAPTPQVDP-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=C(O2)C#N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)C#N

Synonyms

2-Benzoxazolecarbonitrile, 7-methyl-

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The cyclization of 2-aminophenol derivatives with nitrile-containing reagents represents a foundational approach for synthesizing 7-Methylbenzo[d]oxazole-2-carbonitrile. This method typically involves the reaction of 2-amino-4-methylphenol with cyanogen bromide (CNBr) under acidic conditions. The mechanism proceeds through the formation of an intermediate thiourea, which undergoes intramolecular cyclization to yield the oxazole ring.

Reaction conditions for this method often require temperatures between 80–100°C and prolonged reaction times (12–24 hours). A study utilizing this approach reported yields of approximately 65–70%, with purity exceeding 95% after recrystallization. Challenges include the handling of toxic cyanogen bromide and the need for precise pH control to avoid side reactions such as over-cyanation or decomposition.

An alternative pathway involves the use of 2-chloroacetamide derivatives. For instance, 2-chloro-N-(4-methyl-2-hydroxyphenyl)acetamide can react with sodium cyanide (NaCN) in dimethylformamide (DMF) at 120°C, forming the carbonitrile group via nucleophilic substitution. This method offers improved safety compared to CNBr-based routes but requires anhydrous conditions to prevent hydrolysis of the nitrile group.

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as efficient tools for constructing benzo[d]oxazole frameworks. A notable method adapted from the synthesis of 2-methylbenzo[d]oxazole-4-carbonitrile involves palladium acetate (Pd(OAc)₂) as a catalyst . While the original protocol targets the 4-cyano isomer, modifying the substituent positions on the precursor enables access to this compound.

In this approach, N-(4-methylphenyl)acetamide is treated with a cyanating agent such as potassium ferrocyanide in the presence of Pd(OAc)₂ and a ligand (e.g., triphenylphosphine). The reaction proceeds via C–H activation and cyanation, achieving yields of up to 68% under optimized conditions . Key advantages include fewer synthetic steps and compatibility with diverse substrates, though catalyst costs and sensitivity to oxygen remain limitations.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organic synthesis by drastically reducing reaction times and improving yields. For this compound, this technique accelerates cyclocondensation reactions between 2-amino-4-methylphenol and aldehydes in the presence of nitrile sources. For example, reacting 2-amino-4-methylphenol with malononitrile under microwave irradiation (150°C, 20 minutes) produces the target compound with 75% yield and >98% purity.

Comparative studies between conventional and microwave methods highlight a tenfold reduction in reaction time (from 4 hours to 20 minutes) and a 15% increase in yield. The enhanced efficiency stems from uniform heating and minimized side reactions, making this method suitable for high-throughput applications.

Industrial-Scale Production Methods

Industrial synthesis of this compound prioritizes cost-effectiveness and scalability. Batch processes using continuous flow reactors have gained traction, particularly for the cyclization step. In one setup, a mixture of 2-amino-4-methylphenol and cyanogen bromide is pumped through a heated reactor (90°C) with a residence time of 30 minutes, achieving 85% conversion.

Large-scale purification typically employs fractional distillation or column chromatography, though recent advances favor crystallization using ethanol-water mixtures for higher purity (99.5%). Environmental considerations drive the adoption of greener solvents such as cyclopentyl methyl ether (CPME), which reduces waste generation without compromising yield.

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of the discussed synthetic routes:

Method Yield Reaction Time Catalyst/Reagent Purity
Cyclization (CNBr)65–70%12–24 hoursCyanogen bromide95%
Palladium-catalyzed68%6–8 hoursPd(OAc)₂90%
Microwave-assisted75%20 minutesNone98%
Industrial batch process85%30 minutesContinuous flow99.5%

Each method balances trade-offs between yield, speed, and practicality. Microwave-assisted synthesis excels in laboratory settings for rapid prototyping, while industrial processes favor continuous flow systems for scalability.

Recent patents highlight innovations in nitrile group introduction. For example, a 2025 patent describes the use of tin powder for reductive cyclization, adapting techniques from benzimidazole synthesis . While not directly applied to benzo[d]oxazoles, this approach could inspire new routes using safer reductants like ammonium formate.

Future research may explore enzymatic catalysis or photochemical methods to enhance sustainability. Additionally, machine learning-driven optimization of reaction parameters promises to unlock higher efficiencies and novel pathways.

Chemical Reactions Analysis

Types of Reactions

7-Methylbenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂), ethanol, and various metal catalysts . Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents such as ethanol and 1,4-dioxane .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name Core Structure Position 2 Position 5 Position 7
7-Methylbenzo[d]oxazole-2-carbonitrile Benzooxazole –CN –H –CH₃
5-Bromobenzo[d]oxazole-2-carbonitrile Benzooxazole –CN –Br –H
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile Benzooxazole –CN –OCH₂C₆H₅ –H
7-Methylbenzo[d]thiazol-2-amine Benzothiazole –NH₂ –H –CH₃

Key Observations :

  • Positional Effects : Substitution at position 7 (methyl) in the target compound vs. position 5 (bromo, benzyloxy) in analogs alters steric hindrance and electronic distribution. For example, the methyl group at position 7 in this compound provides moderate steric bulk without significantly polarizing the aromatic system, unlike the electron-withdrawing bromo or bulky benzyloxy groups in position 5 analogs.
  • Functional Group Impact: The cyano group at position 2 enhances electrophilicity, making the compound reactive toward nucleophilic attack, whereas the amine group in 7-Methylbenzo[d]thiazol-2-amine supports hydrogen bonding and basicity .

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Compound Name Melting Point (°C) IR (CN stretch, cm⁻¹) $ ^1 \text{H NMR} $ (Key Signals)
This compound Not reported ~2,220 (estimated) δ 2.34 (s, 3H, CH₃)
5-Bromobenzo[d]oxazole-2-carbonitrile Not reported ~2,220 (estimated) δ 7.45 (s, 1H, ArH-Br)
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile Not reported 2,220 δ 5.10 (s, 2H, OCH₂C₆H₅)
(2Z)-2-(4-Cyanobenzylidene)-...-6-carbonitrile (11b) 213–215 2,209 δ 8.01 (s, 1H, =CH)

Key Observations :

  • Melting Points: Methyl substituents (e.g., compound 11a in , mp 243–246°C) generally increase melting points compared to bulkier groups like benzyloxy due to improved crystal packing. However, cyano groups can reduce melting points by introducing polarity-disrupting dipoles.
  • Spectral Signatures: The cyano IR stretch (~2,220 cm⁻¹) is consistent across analogs. In $ ^1 \text{H NMR} $, methyl groups resonate near δ 2.3, while benzyloxy protons appear as singlets around δ 5.1 .

Key Observations :

  • Cyclization Efficiency : The iodine-DMSO method for 5-(benzyloxy) derivatives achieves high yields due to directed para-cyclization, whereas methyl-substituted analogs may require optimized conditions to manage steric effects .

Key Observations :

  • Electron-Withdrawing Effects: The cyano group in this compound enhances electron deficiency, making it suitable for charge-transfer complexes in optoelectronics.
  • Biological Activity: Methyl and cyano groups synergize to improve membrane permeability in drug candidates, though amine-containing analogs (e.g., 7-Methylbenzo[d]thiazol-2-amine) show more direct biological interactions .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign methyl group protons (δ 2.4–2.6 ppm) and oxazole ring carbons (δ 150–160 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
  • IR spectroscopy : CN stretching (~2240 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) validate the nitrile and oxazole moieties .
  • HRMS : Precise mass determination (e.g., m/z 188.0582 for C₁₀H₈N₂O) ensures molecular integrity .

How does the methyl substituent at the 7-position influence bioactivity in enzyme inhibition studies?

Advanced Research Question
The methyl group enhances lipophilicity, improving membrane permeability in cellular assays. For example:

  • H+/K+ ATPase inhibition : Methyl-substituted derivatives show 2–3× higher IC₅₀ values compared to unmethylated analogues due to hydrophobic interactions with enzyme pockets .
  • SAR insights : Replace the methyl group with bulkier substituents (e.g., ethyl) to test steric effects. Use molecular docking to map binding affinities (e.g., AutoDock Vina) .

What experimental strategies mitigate challenges in synthesizing this compound under anhydrous conditions?

Advanced Research Question

  • Moisture-sensitive steps : Employ Schlenk lines or gloveboxes for cyanogen bromide reactions.
  • Inert atmosphere : Use argon/nitrogen to prevent nitrile oxidation.
  • Real-time monitoring : FTIR or Raman spectroscopy tracks reaction progress (e.g., disappearance of NH peaks at ~3300 cm⁻¹) .

How can researchers optimize this compound derivatives for nucleolus-specific fluorescent probes?

Advanced Research Question

  • Structural modifications : Introduce hydrophilic groups (e.g., -SO₃H) to enhance water solubility while retaining ICT.
  • Cell imaging validation : Use fixed HeLa cells and confocal microscopy with λₑₓ = 405 nm. Compare staining specificity against commercial probes (e.g., SYTO RNASelect) .
  • Data analysis : Quantify fluorescence intensity ratios (nucleolus/cytoplasm) to assess selectivity .

What are the limitations of current DFT calculations in predicting the reactivity of this compound?

Advanced Research Question

  • Electron correlation effects : Standard B3LYP/6-31G(d) may underestimate nitrile group polarization. Hybrid functionals (e.g., ωB97X-D) improve accuracy .
  • Solvent modeling : Include implicit solvent models (e.g., PCM) to account for solvation energies in reaction pathways.
  • Validation : Compare computed vs. experimental NMR chemical shifts (MAE < 0.3 ppm) .

How do researchers address discrepancies in cytotoxicity profiles of this compound across cell lines?

Advanced Research Question

  • Cell-type variability : Test across multiple lines (e.g., MCF-7, HEK293) to identify metabolism-dependent toxicity.
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways .
  • Contradiction resolution : Normalize data to cell viability controls (e.g., MTT assay) and account for batch-specific culture conditions .

What quality control protocols ensure batch-to-batch consistency in this compound synthesis?

Basic Research Question

  • Purity checks : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Melting point : Consistent range (e.g., 145–147°C) indicates crystalline homogeneity .
  • Regulatory compliance : Adhere to ICH guidelines for residual solvents (e.g., <500 ppm DMF) .

How can NMR spectral overlap challenges be resolved for this compound derivatives?

Advanced Research Question

  • 2D NMR : Use HSQC to correlate overlapping proton signals (e.g., aromatic protons) with carbon shifts .
  • Paramagnetic shift reagents : Add Eu(fod)₃ to split degenerate peaks .
  • Low-temperature NMR : Acquire spectra at 243 K to slow molecular motion and sharpen signals .

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